2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide
Overview
Description
2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is characterized by its unique structure, which includes a thiadiazine ring with a benzyl group attached.
Preparation Methods
The synthesis of 2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the thiadiazine ring. For instance, the use of t-BuOK as a base in DMF can lead to the formation of the desired product . Industrial production methods may involve bulk custom synthesis and procurement to ensure the compound is available for research and development .
Chemical Reactions Analysis
2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases like t-BuOK and NaH, as well as solvents like DMF and THF . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotonation followed by alkylation can lead to the formation of N-alkylated compounds .
Scientific Research Applications
2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications. It is used in the study of various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The compound is also investigated for its potential as a KATP channel activator and AMPA receptor modulator . Additionally, it is used in the synthesis of other bioactive compounds and in the study of structure-activity relationships.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to various therapeutic effects, depending on the specific application.
Comparison with Similar Compounds
2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide can be compared with other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide and 1,2,3-benzothiadiazine-1,1-dioxide . These compounds share a similar thiadiazine ring structure but differ in their substituents and specific pharmacological activities. For example, 1,2,4-benzothiadiazine-1,1-dioxide is known for its antihypertensive and antidiabetic properties, while 1,2,3-benzothiadiazine-1,1-dioxide is studied for its antimicrobial and anticancer activities
Properties
IUPAC Name |
2-benzyl-1,2,6-thiadiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)11-7-4-8-12(15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFCSQWFQHSDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176106 | |
Record name | 2H-1,2,6-Thiadiazine, tetrahydro-2-(phenylmethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-19-8 | |
Record name | 2H-1,2,6-Thiadiazine, tetrahydro-2-(phenylmethyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,6-Thiadiazine, tetrahydro-2-(phenylmethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-1,2,6-thiadiazinane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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